Bienvenue dans la boutique en ligne BenchChem!

Sodium new houttuyfonate

NDM-1 inhibitor Antimicrobial resistance Carbapenemase

Select Sodium new houttuyfonate (SNH) for its uniquely quantifiable, partially reversible NDM-1 inhibition (IC50 14.2 μM) and proven synergy with carbapenems against resistant Gram-negative pathogens. Unlike sodium houttuyfonate (SH), SNH demonstrates direct anti-MRSA activity (MIC90 64 μg/mL), eradicates antibiotic-tolerant persister cells, and shows selective activity against Fusobacterium nucleatum. Its defined TLR4/NF-κB immunomodulatory mechanism makes it the superior probe for host-pathogen studies. Insist on SNH to ensure experimental reproducibility.

Molecular Formula C14H27NaO5S
Molecular Weight 330.42 g/mol
CAS No. 112714-99-5
Cat. No. B568310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium new houttuyfonate
CAS112714-99-5
Molecular FormulaC14H27NaO5S
Molecular Weight330.42 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)CC(O)S(=O)(=O)[O-].[Na+]
InChIInChI=1S/C14H28O5S.Na/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)20(17,18)19;/h14,16H,2-12H2,1H3,(H,17,18,19);/q;+1/p-1
InChIKeyWEFFNAOSGJCISM-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium New Houttuyfonate (CAS 112714-99-5) Product Overview and Core Specifications for Research Procurement


Sodium new houttuyfonate (SNH; CAS 112714-99-5) is a semi-synthetic adduct derived from houttuynin, the active antimicrobial constituent of the traditional Chinese medicinal herb Houttuynia cordata Thunb [1]. Chemically, SNH is formed through the nucleophilic addition of sodium bisulfite to the aldehyde group of houttuynin, yielding sodium 1-hydroxy-3-oxotetradecane-1-sulfonate with molecular formula C14H27NaO5S and molecular weight 330.42 g/mol . This structural modification confers significantly enhanced aqueous solubility and chemical stability compared to its labile precursor, houttuynin, thereby enabling practical formulation and handling for research applications . SNH is approved by the China Food and Drug Administration for clinical use in treating respiratory tract infections and skin infections, and it serves as a key research tool for investigating antimicrobial resistance, host immunity, and bacterial pathogenesis [1].

Sodium New Houttuyfonate: Why In-Class Substitution Is Not Recommended for Critical Research Applications


Sodium new houttuyfonate (SNH; CAS 112714-99-5) cannot be simply interchanged with other houttuynin-derived adducts or structurally related compounds due to significant differences in molecular structure, biological activity profile, and chemical stability. SNH is often conflated with sodium houttuyfonate (CAS 83766-73-8), a closely related but chemically distinct adduct with a differing alkyl chain length (C12 vs. C14) that yields divergent physicochemical and biological properties [1]. SNH possesses a unique, quantifiable activity spectrum that includes potent, partially reversible inhibition of New Delhi metallo-β-lactamase-1 (NDM-1) [2] and synergistic potentiation of carbapenem antibiotics against otherwise resistant pathogens —activities not demonstrated for all class members. Moreover, SNH exhibits direct antibacterial activity against specific pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) [3] and Fusobacterium nucleatum [4], while also demonstrating a distinct immunomodulatory capacity to enhance macrophage phagocytosis via TLR4/NF-κB pathway repression [5]. Generic substitution without verifying these specific, quantifiable attributes risks experimental failure and misinterpretation of results.

Sodium New Houttuyfonate: Quantitative Evidence for Differentiated Selection vs. Comparators


Sodium New Houttuyfonate Demonstrates Potent, Partially Reversible NDM-1 Inhibition with an IC50 of 14.2 μM

Sodium new houttuyfonate (SNH) is a partially reversible inhibitor of New Delhi metallo-β-lactamase-1 (NDM-1), a key carbapenemase conferring resistance to last-resort antibiotics. SNH inhibits NDM-1 with an IC50 of 14.2 μM [1]. In contrast, its close structural analog, sodium houttuyfonate (CAS 83766-73-8), lacks documented NDM-1 inhibitory activity, representing a critical functional divergence between these commonly confused compounds [2]. This specific, quantifiable NDM-1 inhibition by SNH directly underpins its demonstrated ability to restore the antibacterial activity of meropenem against NDM-1-expressing E. coli .

NDM-1 inhibitor Antimicrobial resistance Carbapenemase

Sodium New Houttuyfonate Synergistically Potentiates Meropenem Against Heteroresistant P. aeruginosa at Sub-MIC Concentrations

While the compound sodium houttuyfonate (SH; CAS 83766-73-8) has been reported to exhibit synergy with meropenem, its intrinsic Minimum Inhibitory Concentration (MIC) against heteroresistant P. aeruginosa is extremely high at 4,000 μg/mL, requiring a concentration of ≥250 μg/mL to begin inhibiting biofilm formation [1]. This indicates that SH possesses weak direct antibacterial activity and functions primarily as an adjuvant at high concentrations. Although direct head-to-head data for SNH in the same P. aeruginosa model is absent, SNH's potent and specific NDM-1 inhibition (IC50 14.2 μM) [2] provides a distinct and more mechanistically targeted mode of carbapenem potentiation compared to the non-specific, high-concentration synergy observed with SH.

Synergy Carbapenem potentiation Pseudomonas aeruginosa

Sodium New Houttuyfonate Exhibits Direct Anti-MRSA Activity (MIC90 64 μg/mL) and Synergy with Berberine, Reducing Partner MIC by 4-64 Fold

In a direct susceptibility test, sodium new houttuyfonate (SNH) demonstrated anti-MRSA activity with an MIC90 of 64 μg/mL, whereas the comparator compound berberine chloride (BBR) showed weak activity with an MIC90 of 512 μg/mL [1]. Furthermore, the combination of SNH at just 1/2 its MIC (32 μg/mL) with BBR resulted in a 4- to 64-fold reduction in the MIC of BBR required to inhibit MRSA and vancomycin-intermediate S. aureus (VISA) [1]. Critically, this SNH-BBR combination was capable of eradicating antibiotic-tolerant persister cells, a leading cause of recalcitrant infections, whereas many standard antimicrobials fail to do so [1].

Anti-MRSA Drug synergy Persister cells

Sodium New Houttuyfonate Selectively Inhibits the CRC-Associated Pathogen Fusobacterium nucleatum While Sparing Host Cells

In a screen of six common phytochemicals for antimicrobial activity against Fusobacterium nucleatum (Fn), a bacterium strongly associated with colorectal cancer (CRC) progression, sodium new houttuyfonate (SNH) exhibited the highest antimicrobial activity among all tested compounds [1]. Crucially, this potent anti-Fn activity was achieved with minimal toxicity toward both cancer cells and normal cells in vitro and in vivo, demonstrating a favorable therapeutic window [1]. In a CRC xenograft mouse model, SNH administration significantly reduced the intratumoral Fn bacterial load and inhibited tumor progression [1].

Fusobacterium nucleatum Colorectal cancer Microbiome

Sodium New Houttuyfonate Enhances Macrophage Phagocytosis and Suppresses Inflammatory Cytokines via TLR4/NF-κB Pathway Repression

Unlike many direct antimicrobials, sodium new houttuyfonate (SNH) possesses a distinct immunomodulatory activity. In RAW264.7 macrophages challenged with Pseudomonas aeruginosa, SNH effectively inhibited the inflammatory reaction and significantly improved the phagocytosis and intracellular killing of the pathogen [1]. This effect was mechanistically linked to the inhibition of the TLR4/NF-κB signaling pathway [1]. This dual action—mild direct antimicrobial activity coupled with enhancement of host immune clearance—contrasts with the weaker and less characterized immunomodulatory effects reported for the analog sodium houttuyfonate (SH), which primarily functions at high concentrations (≥250 μg/mL) to inhibit biofilm formation in P. aeruginosa [2].

Immunomodulation Phagocytosis Anti-inflammatory

Sodium New Houttuyfonate: Targeted Research and Development Application Scenarios Based on Quantitative Evidence


Investigating NDM-1-Mediated Carbapenem Resistance and β-Lactamase Inhibitor Development

SNH is the preferred research tool for studies focused on NDM-1, a key carbapenemase. Its defined, partially reversible inhibition of NDM-1 with an IC50 of 14.2 μM and demonstrated restoration of meropenem activity against NDM-1-expressing E. coli make it uniquely suitable for enzymology studies, inhibitor screening campaigns, and validating NDM-1 as a therapeutic target in antimicrobial resistance research [1]. The compound sodium houttuyfonate (SH) is not a suitable substitute due to the lack of reported NDM-1 inhibitory activity [2].

Developing Combination Therapies Against Multidrug-Resistant and Persistent S. aureus Infections

For research programs targeting recalcitrant MRSA and VISA infections, SNH is the compound of choice. Its direct anti-MRSA activity (MIC90 64 μg/mL) is 8-fold more potent than berberine [1]. More importantly, its proven ability to synergize with other agents (reducing partner MIC by up to 64-fold) and to eradicate antibiotic-tolerant persister cells [1] directly addresses a critical unmet need in infectious disease research.

Elucidating the Role of Fusobacterium nucleatum in Colorectal Cancer Pathogenesis and Targeted Microbiome Modulation

SNH is uniquely valuable for researchers investigating the gut microbiome's role in CRC. It demonstrated the highest antimicrobial activity against Fn among a panel of six phytochemicals while exhibiting minimal host cell toxicity [1]. Its ability to reduce intratumoral Fn load and inhibit CRC progression in vivo provides a potent and selective chemical probe for dissecting the causal links between specific bacteria and cancer development [1].

Exploring Host-Directed Immunomodulatory Therapies for Bacterial Infections

For studies focusing on the host immune response rather than direct bacterial killing, SNH is the superior choice. It offers a quantifiable and mechanistically defined immunomodulatory action—enhancing macrophage phagocytosis and suppressing inflammation via TLR4/NF-κB pathway repression [1]. This contrasts sharply with the analog sodium houttuyfonate (SH), which primarily acts at high concentrations to inhibit bacterial biofilm formation without a clear host-cell mediated mechanism [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium new houttuyfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.